molecular formula C18H22N2O2S B5643815 (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine

(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine

Katalognummer B5643815
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: IOOUVRQTMZHITN-SJORKVTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine, also known as THP-PROTAC 1, is a small molecule that has gained significant attention in the field of drug discovery. This molecule is a type of proteolysis-targeting chimera (PROTAC), which is a new class of therapeutics that has the potential to revolutionize the way we treat diseases.

Wirkmechanismus

The mechanism of action of (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 involves the recruitment of an E3 ubiquitin ligase to a specific target protein. The ligase then adds ubiquitin molecules to the target protein, leading to its degradation via the proteasome pathway. This approach allows for the selective degradation of specific proteins, which has the potential to lead to more effective treatments for diseases such as cancer.
Biochemical and Physiological Effects:
(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated its ability to selectively degrade target proteins, while in vivo studies have shown its potential for tumor regression in animal models. Additionally, the molecule has been shown to have low toxicity and good pharmacokinetic properties.

Vorteile Und Einschränkungen Für Laborexperimente

(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 has several advantages for lab experiments, including its ability to selectively degrade target proteins and its potential for greater selectivity than traditional small molecule inhibitors. However, the molecule is also relatively complex to synthesize, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1. One area of research is the identification of new target proteins for degradation. Additionally, there is a need for further optimization of the molecule, including improving its pharmacokinetic properties and reducing its complexity of synthesis. Finally, there is a need for more extensive preclinical studies to evaluate the safety and efficacy of the molecule in vivo.
Conclusion:
In conclusion, (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 is a small molecule with significant potential for the treatment of cancer and other diseases. Its ability to selectively degrade target proteins makes it a promising new class of therapeutics. However, further research is needed to fully realize its potential and optimize its properties for clinical use.

Synthesemethoden

The synthesis of (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 involves a series of chemical reactions that require expertise in organic synthesis. The first step involves the preparation of the pyrrolidine moiety, which is achieved by reacting 4-methoxyphenylacetic acid with (R)-tert-butanesulfinamide. The resulting intermediate is then subjected to a series of reactions that involve the use of reagents such as trifluoroacetic acid, thionyl chloride, and triethylamine. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 has been extensively studied for its potential in the treatment of cancer. The molecule works by recruiting an E3 ubiquitin ligase to a specific target protein, leading to its degradation via the proteasome pathway. This approach has several advantages over traditional small molecule inhibitors, including the ability to target previously undruggable proteins and the potential for greater selectivity.

Eigenschaften

IUPAC Name

1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-15-5-3-14(4-6-15)16-10-20(11-17(16)19)18(21)7-2-13-8-9-23-12-13/h3-6,8-9,12,16-17H,2,7,10-11,19H2,1H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOUVRQTMZHITN-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2N)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.